6'-Carboxy Simvastatin-d6

Beschreibung

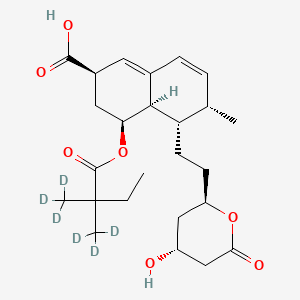

6'-Carboxy Simvastatin-d6 is a deuterium-labeled analog of 6'-Carboxy Simvastatin, a metabolite of the cholesterol-lowering drug simvastatin. It is widely used in analytical research as a stable isotope tracer for studying pharmacokinetics, metabolic pathways, and drug quantification in biological matrices. The compound is synthesized by replacing six hydrogen atoms with deuterium (²H) at specific positions, resulting in a molecular formula of C25D6H30O7 and a molecular weight of 454.586 g/mol . Its precise isotopic labeling ensures minimal interference with the parent compound’s physicochemical properties, making it ideal for mass spectrometry (MS)-based detection .

Key structural features include:

- A carboxylic acid group at the 6'-position, enhancing polarity and influencing solubility.

- Deuterium atoms at methyl and butanoyl groups, improving stability and detection sensitivity .

- A complex polycyclic structure with ester and hydroxyl groups critical for binding to HMG-CoA reductase, the target enzyme for statins .

Eigenschaften

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-NPQYNQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6’-Carboxy Simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This process typically includes the following steps:

Deuterium Exchange Reaction:

Hydrolysis: Conversion of the lactone ring of simvastatin to the corresponding hydroxy acid form.

Carboxylation: Introduction of a carboxyl group at the 6’ position.

Analyse Chemischer Reaktionen

6’-Carboxy Simvastatin-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6’-Carboxy Simvastatin-d6 is extensively used in scientific research, particularly in the following areas:

Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic fate of the compound in the body more precisely, helping to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Studies: It is used to study the metabolic pathways of simvastatin and its derivatives in vivo.

Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

Drug Development: It aids in the development of new lipid-lowering agents by providing insights into the metabolic stability and pharmacokinetics of simvastatin derivatives.

Wirkmechanismus

6’-Carboxy Simvastatin-d6 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The deuterium atoms in the compound enhance its stability and allow for more precise tracking in metabolic studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between 6'-Carboxy Simvastatin-d6 and related compounds:

Key Observations:

- Deuterium Labeling : 6'-Carboxy Simvastatin-d6 and Simvastatin-d6 Hydroxy Acid both use deuterium to enhance MS detectability. However, the former’s carboxy group increases polarity, affecting chromatographic retention times compared to the hydroxy acid form .

- Functional Group Impact: The carboxy group in 6'-Carboxy Simvastatin-d6 improves water solubility over the exomethylene variant, which is more lipophilic due to its non-polar exomethylene group .

- Metabolic Relevance : Unlike 6-Oxo Simvastatin (an oxidative impurity), 6'-Carboxy Simvastatin-d6 is a phase I metabolite, reflecting simvastatin’s biotransformation in vivo .

Stability and Handling

- 6'-Carboxy Simvastatin-d6 : Stable at -20°C in inert atmospheres; incompatible with strong oxidizers due to its carboxy group .

- 6′-Exomethylene Simvastatin : Requires storage in dry, cool environments to prevent decomposition into reactive byproducts like carbon oxides .

- Desmethyl Hydroxy Cerivastatin-d6: A structurally distinct deuterated statin with a sodium salt form, enhancing solubility in methanol for in vitro assays .

Metabolic Pathways

- 6'-Carboxy Simvastatin-d6 : Forms via β-oxidation of simvastatin’s side chain in the liver. Its deuterium labeling allows precise tracking of this pathway without isotopic interference .

- Simvastatin-d6 Hydroxy Acid: The active form inhibits HMG-CoA reductase; deuterium labeling aids in distinguishing endogenous vs. administered statins in metabolic studies .

Biologische Aktivität

6'-Carboxy Simvastatin-d6 is a deuterated derivative of simvastatin, a well-known statin used primarily to manage cholesterol levels. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in biological systems, making it particularly valuable in pharmacokinetic and metabolic research. This compound retains the core structure of simvastatin, characterized by its lactone ring and a carboxyl group at the 6' position, facilitating its role in inhibiting cholesterol synthesis through the inhibition of hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase) .

The primary biological activity of 6'-Carboxy Simvastatin-d6 lies in its ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream, similar to its parent compound simvastatin. The unique deuterated structure allows for more precise measurements in studies investigating lipid metabolism and drug interactions .

Applications in Research

6'-Carboxy Simvastatin-d6 is not typically used as a therapeutic agent but serves important roles in analytical chemistry and pharmacokinetic studies. Its applications include:

- Internal Standard in Mass Spectrometry (MS) : It is utilized as an internal standard for quantifying simvastatin, helping to account for variations in ionization and matrix effects during analysis .

- Metabolic Pathway Studies : Due to its deuterated nature, it provides enhanced insights into metabolic pathways and drug interactions in vivo, making it useful for studying lipid metabolism and related disorders .

- Interaction Studies : Investigations focus on how this compound interacts with various proteins and enzymes related to lipid metabolism, revealing potential drug-drug interactions and optimizing therapeutic strategies involving statins .

Comparative Analysis

A comparative analysis of 6'-Carboxy Simvastatin-d6 with similar compounds highlights its unique features:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 6'-Carboxy Simvastatin-d6 | Deuterated form; enhanced tracking capabilities | Improved stability; precise metabolic tracking |

| Simvastatin | Non-deuterated; widely used | Standard lipid-lowering agent |

| Lovastatin | Similar mechanism; different metabolic profile | First statin discovered |

| Atorvastatin | More potent; longer half-life | Higher efficacy in lowering LDL cholesterol |

Case Studies and Research Findings

Recent studies utilizing 6'-Carboxy Simvastatin-d6 have demonstrated its effectiveness in elucidating metabolic pathways:

- Pharmacokinetic Studies : Research has shown that the deuterated version allows for more accurate tracking of simvastatin's metabolism, providing insights into its pharmacodynamics and pharmacokinetics .

- Drug Interaction Studies : Investigations have revealed how 6'-Carboxy Simvastatin-d6 interacts with various enzymes involved in lipid metabolism, aiding in understanding potential drug-drug interactions that may affect therapeutic outcomes .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 6'-Carboxy Simvastatin-d6 in laboratory settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on deuterium incorporation at specific positions. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 238 nm) can assess purity by comparing retention times against USP reference standards. Mass spectrometry (MS) further validates molecular weight and isotopic patterns .

- Data Considerations : Cross-reference spectral data with published deuterated simvastatin analogs and ensure compliance with USP chromatographic purity guidelines to exclude contaminants like lovastatin .

Q. What are the optimal storage conditions to maintain the stability of 6'-Carboxy Simvastatin-d6?

- Methodology : Store the compound in airtight, light-resistant containers at -20°C in a desiccated environment to prevent hydrolysis of the carboxy group and deuterium exchange. Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and periodic HPLC analysis to detect decomposition products .

Q. What safety protocols are critical for handling 6'-Carboxy Simvastatin-d6 in laboratory settings?

- Methodology : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to avoid dermal or ocular exposure. Conduct experiments in a fume hood to minimize inhalation risks. Follow spill-response protocols outlined in Safety Data Sheets (SDS), including neutralization with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacokinetic effects of deuterium in 6'-Carboxy Simvastatin-d6?

- Methodology : Compare the metabolic half-life and bioavailability of deuterated vs. non-deuterated simvastatin in in vivo models (e.g., rodents) using LC-MS/MS for quantification. Isotope effects on cytochrome P450 (CYP3A4) interactions can be studied via enzyme inhibition assays and molecular dynamics simulations .

- Data Contradictions : Address variability in deuterium retention rates by standardizing dosing regimens and controlling for hepatic enzyme activity across test populations .

Q. How can researchers resolve discrepancies in reported inhibitory activity of 6'-Carboxy Simvastatin-d6 across studies?

- Methodology : Perform meta-analyses to identify confounding variables (e.g., assay type, cell line specificity). Validate findings using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and ex vivo HMG-CoA reductase activity assays. Apply weighted least squares (WLS) regression to account for heteroscedasticity in dose-response data .

Q. What strategies optimize the synthesis of 6'-Carboxy Simvastatin-d6 for higher yields and isotopic fidelity?

- Methodology : Use deuterated precursors (e.g., D6-acetic anhydride) in esterification steps under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using preparative HPLC with deuterated solvents. Characterize intermediates via FTIR to confirm deuterium retention at critical positions .

Q. How can computational models predict the interaction of 6'-Carboxy Simvastatin-d6 with HMG-CoA reductase?

- Methodology : Perform molecular docking studies using crystal structures of HMG-CoA reductase (PDB ID: 1HWK) to analyze binding affinity changes due to deuterium and the carboxy moiety. Validate predictions with mutagenesis studies targeting active-site residues (e.g., Lys735) .

Q. What analytical validation criteria are essential for quantifying 6'-Carboxy Simvastatin-d6 in biological matrices?

- Methodology : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%). Use stable isotope-labeled internal standards (e.g., Simvastatin-d7) to correct for matrix effects in LC-MS/MS. Document limits of detection (LOD) and quantification (LOQ) in plasma, liver homogenates, and urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.